N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide
Description
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide is a benzoxazole-derived compound featuring a 5-chloro-substituted benzo[d]oxazole core linked to a phenyl ring, which is further connected to a 3-nitrobenzamide group. This structure combines electron-withdrawing substituents (chlorine and nitro groups) that may enhance its biological activity, particularly in modulating apoptosis-related pathways.
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-14-6-9-18-17(11-14)23-20(28-18)12-4-7-15(8-5-12)22-19(25)13-2-1-3-16(10-13)24(26)27/h1-11H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOSLPJDYSROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions. The chlorination of the benzoxazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The next step involves the nitration of the benzamide moiety, which can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The final step is the coupling of the chlorinated benzoxazole with the nitrated benzamide under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Research Findings
Cytotoxicity and Apoptosis Modulation
- Compound 12e (): Exhibited moderate cytotoxicity against HepG2 cells (IC₅₀ ~25 μM) and upregulated pro-apoptotic BAX while downregulating anti-apoptotic Bcl-2. Caspase-3 activation confirmed apoptosis induction .
- Target Compound: The 3-nitrobenzamide group may enhance apoptotic effects compared to non-nitro analogs, as nitro groups are known to stabilize interactions with cellular targets like DNA or enzymes .
Substituent Effects on Activity
- Chlorine vs. Methyl Substitutions : Chlorine at the 5-position (benzoxazole) in 12e and the target compound likely increases electron withdrawal, improving binding to hydrophobic pockets in target proteins. Methyl groups (e.g., in ) may boost lipophilicity but reduce solubility .
- Thioacetamido vs. Direct Benzamide Linkers : Compounds like 12e use a thioacetamido linker, which may reduce metabolic stability compared to the target compound’s direct benzamide linkage .
Biological Activity
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article will provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a chlorobenzo[d]oxazole moiety linked to a nitrobenzamide, which is believed to contribute to its biological properties. The synthesis typically involves multi-step reactions that include the formation of the benzo[d]oxazole ring and subsequent functionalization to introduce the nitro group.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For example, in a study assessing various nitro-substituted compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values for these compounds were reported as follows:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| This compound | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Other Nitro Derivative | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
These results indicate that the compound has moderate to high antitumor activity, suggesting a promising avenue for further research.
The proposed mechanism of action for this compound involves the induction of apoptosis and inhibition of cell proliferation in cancer cells. The nitro group is believed to play a critical role in enhancing the compound’s reactivity towards cellular targets, leading to increased cytotoxic effects.
Case Studies
- Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated various nitro-substituted compounds including this compound against multiple cancer cell lines. The findings suggested that compounds with similar structures could significantly inhibit tumor growth and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
- In Vivo Studies : Additional research focused on the in vivo effects of these compounds demonstrated that they not only inhibited tumor growth but also reduced metastasis in animal models. The administration of these compounds resulted in a marked decrease in tumor size compared to controls, indicating their potential for therapeutic application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
